molecular formula C51H81N9O16 B13338896 (R)-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide

(R)-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide

Cat. No.: B13338896
M. Wt: 1076.2 g/mol
InChI Key: ZBMINMSNSNBONE-MDLOOTNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxymethyl, and triazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the attachment of the amino and hydroxymethyl groups, and the incorporation of the cyclohexanecarboxamide moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can facilitate reduction.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways involving triazole and amino groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the triazole ring could interact with enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups could participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **®-N-((1-(38-Amino-34-(2-((4-(hydroxymethyl)phenyl)amino)-2-oxoethyl)-28,32-dioxo-3,6,9,12,15,18,21,24,30-nonaoxa-27,33-diazaoctatriacontyl)-1H-1,2,3-triazol-4-yl)methyl)-4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamide" shares similarities with other triazole-containing compounds, amino acids, and cyclohexanecarboxamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C51H81N9O16

Molecular Weight

1076.2 g/mol

IUPAC Name

N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(3R)-7-amino-1-[4-(hydroxymethyl)anilino]-1-oxoheptan-3-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C51H81N9O16/c52-14-2-1-3-44(33-46(62)55-43-10-6-41(37-61)7-11-43)56-48(64)39-76-38-47(63)53-15-17-68-19-21-70-23-25-72-27-29-74-31-32-75-30-28-73-26-24-71-22-20-69-18-16-59-36-45(57-58-59)34-54-51(67)42-8-4-40(5-9-42)35-60-49(65)12-13-50(60)66/h6-7,10-13,36,40,42,44,61H,1-5,8-9,14-35,37-39,52H2,(H,53,63)(H,54,67)(H,55,62)(H,56,64)/t40?,42?,44-/m1/s1

InChI Key

ZBMINMSNSNBONE-MDLOOTNSSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)N[C@H](CCCCN)CC(=O)NC4=CC=C(C=C4)CO

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)CC(=O)NC4=CC=C(C=C4)CO

Origin of Product

United States

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